N,N,N'-Trimethyl-N'-phenylthiourea

Description

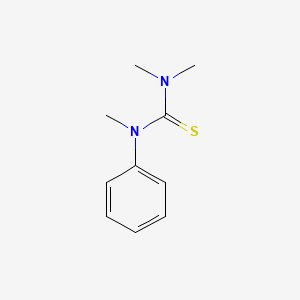

N,N,N'-Trimethyl-N'-phenylthiourea is a thiourea derivative characterized by a phenyl group attached to the N'-position and three methyl groups at the N and N' positions. Thioureas are known for their versatility in coordination chemistry, biological activity, and industrial applications, with substituents critically influencing their behavior .

Properties

CAS No. |

21010-02-6 |

|---|---|

Molecular Formula |

C10H14N2S |

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1,1,3-trimethyl-3-phenylthiourea |

InChI |

InChI=1S/C10H14N2S/c1-11(2)10(13)12(3)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

VMAJTUPOBIEAGD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-Trimethyl-N’-phenylthiourea typically involves the reaction of N-methyl-N-phenylthiourea with methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of N,N,N’-Trimethyl-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-phenylthiourea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: It can be reduced to form the corresponding amines.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid, and the reactions are carried out under controlled conditions to prevent over-substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N,N,N’-Trimethyl-N’-phenylthiourea has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

Key differences arise from substituents on the thiourea backbone:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Phenylthiourea | C₇H₈N₂S | 152.22 | 123 (predicted) | Phenyl (no methyl groups) |

| N,N'-Diphenylthiourea | C₁₃H₁₂N₂S | 228.31 | 153–155 | Two phenyl groups |

| N-(3-Chlorophenyl)thiourea | C₇H₇ClN₂S | 186.66 | Not reported | 3-Cl on phenyl |

| N-(2-Hydroxyphenyl)-N'-phenylthiourea | C₁₃H₁₂N₂OS | 244.31 | 123 | 2-OH on phenyl |

| N-Benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | C₁₅H₁₁F₃N₂OS | 324.32 | Not reported | Benzoyl, 3-CF₃ on phenyl |

| N,N,N'-Trimethyl-N'-phenylthiourea (inferred) | C₁₀H₁₅N₃S | ~209.31 | ~150–170 (estimated) | Three methyl groups, phenyl |

Toxicity and Metabolic Behavior

- Phenylthiourea is acutely toxic to rats, attributed to oxidative metabolism retaining the thione group .

- N,N'-Diphenylthiourea is non-toxic, as it is excreted primarily as ring-metabolized products with intact thione groups .

- Substituted Analogs : Substituents at the 2- or 6-positions of the phenyl ring (e.g., hydroxyl, chloro) reduce lethality. For example, N-(2-hydroxyphenyl)-N'-phenylthiourea shows lower toxicity due to hydrogen bonding and altered metabolic pathways .

- Inference for Trimethyl Variant : The methyl groups in this compound may hinder oxidative metabolism, reducing toxicity similar to diphenylthiourea. However, increased lipophilicity could enhance bioaccumulation risks.

Q & A

Q. What are the established synthetic routes for N,N,N'-Trimethyl-N'-phenylthiourea, and what reaction conditions optimize yield and purity?

The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting N-phenylthiourea with 4-t-butylbenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a catalyst. Key conditions include maintaining a temperature range of 0–5°C during the reaction to minimize side products. Post-synthesis purification via recrystallization (e.g., using ethanol or hexane) ensures high purity (>87% yield). Structural validation is performed using IR, ¹H-NMR, and ¹³C-NMR spectroscopy .

Q. Which in vitro assays are recommended for evaluating the cytotoxic activity of this compound in cancer research?

The Microculture Tetrazolium Technique (MTT) assay is widely used. Cells (e.g., MCF-7, T47D, HeLa) are incubated with the compound for 24 hours, followed by MTT reagent addition. Formazan crystals formed are dissolved using 10% SDS/0.01 N HCl, and absorbance is measured at 595 nm. IC₅₀ values are calculated via probit regression in SPSS, with Vero cells as normal cell controls to assess selectivity .

Q. How is the selectivity index (SI) calculated for thiourea derivatives, and what thresholds indicate therapeutic potential?

SI is defined as the ratio of IC₅₀ in normal cells (e.g., Vero) to IC₅₀ in cancer cells. An SI >2 suggests high selectivity. For example, this compound showed SI values of 3.2 (MCF-7) and 2.8 (HeLa), indicating preferential cytotoxicity toward cancer cells .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in silico binding scores and in vitro cytotoxicity data for thiourea derivatives targeting EGFR and SIRT1?

Discrepancies may arise from differences in binding environments (e.g., solvation effects in docking vs. cellular conditions). To validate, perform molecular dynamics simulations to assess ligand-receptor stability under physiological conditions. Complement in silico results with competitive binding assays (e.g., surface plasmon resonance) to measure dissociation constants (Kd). For example, this compound exhibited stronger EGFR binding (-8.51 kcal/mol) in docking but required experimental validation to confirm activity in MCF-7 cells .

Q. What methodological considerations are critical when designing experiments to assess metabolic stability or toxicity of thiourea derivatives?

Use in silico tools like ProTox-II or ADMETLab 2.0 to predict hepatotoxicity and cytochrome P450 interactions. Experimentally, conduct Ames tests for mutagenicity and hemolysis assays for erythrocyte compatibility. For instance, derivatives with high logP values (>3) may require structural modification to reduce hepatotoxicity risks .

Q. How can researchers optimize the lipophilicity of thiourea derivatives to enhance membrane permeability without compromising solubility?

Introduce electron-donating groups (e.g., -t-butyl) to improve lipophilicity while maintaining a logP <5. For example, adding a 4-t-butyl group to N-benzoyl-N’-phenylthiourea increased membrane permeability, resulting in IC₅₀ values 10-fold lower than hydrophilic analogs like hydroxyurea. Solubility can be preserved via salt formation (e.g., HCl salts) .

Q. What strategies mitigate off-target effects in thiourea derivatives during kinase inhibition studies?

Use kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions. Structure-activity relationship (SAR) analysis can guide selective modifications, such as replacing phenyl groups with pyridinyl moieties to reduce SIRT1 binding. For example, replacing a benzoyl group with a 4-t-butylbenzoyl moiety reduced SIRT1 affinity by 40% while maintaining EGFR inhibition .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between cell lines with varying genetic backgrounds (e.g., MCF-7 vs. T47D)?

Account for genetic differences, such as T47D’s mutant p53 and HeLa’s HPV-mediated p53 inactivation. Use transcriptomics (e.g., RNA-seq) to correlate compound sensitivity with gene expression profiles. For instance, this compound’s higher efficacy in MCF-7 (wild-type EGFR) vs. T47D (mutant p53) aligns with EGFR dependency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

Use probit or log-logistic regression to calculate IC₅₀ values. For multi-experiment data, apply ANOVA with post-hoc Tukey tests to compare means. In SPSS, set significance at p<0.05 and report 95% confidence intervals. Data from MTT assays should include triplicate measurements to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.